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4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound characterized by its unique structural framework, which includes a thioxo group and a fused cyclopenta[d]pyrimidine ring system. The molecular formula of this compound is with a molar mass of approximately 168.22 g/mol . Its structure features a thioxo group at the 4-position and a saturated hexahydro framework that contributes to its chemical reactivity and biological properties.
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibits significant biological activities. Preliminary studies suggest that it may possess anticancer properties, as evidenced by in vitro assays demonstrating cytotoxic effects against various cancer cell lines . Furthermore, its interaction with specific molecular targets indicates potential as a therapeutic agent in treating diseases linked to these targets.
The synthesis of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves the reaction of thiourea derivatives with suitable electrophiles. A common synthetic route includes heating an ethyl 2-aminothiophene derivative with isothiocyanates under reflux conditions . This method allows for the formation of the desired thioxo-pyrimidine structure while maintaining good yields.
This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new anticancer agents or other therapeutic drugs targeting specific diseases. Additionally, its unique structural features could make it valuable in materials science or as a building block for synthesizing more complex organic molecules.
Interaction studies have shown that 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one interacts with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Molecular docking studies suggest that this compound binds effectively to certain enzymes or receptors involved in disease pathways .
Several compounds share structural similarities with 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one. Below is a comparison highlighting their uniqueness:
These compounds demonstrate how variations in substituents can influence both biological activity and chemical properties while maintaining a core structural framework similar to that of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one.
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exists as a solid crystalline material at room temperature and standard atmospheric pressure [1] [2]. The compound exhibits good chemical stability under normal storage conditions, with commercial preparations typically maintaining 95% purity when stored appropriately [2]. The molecular architecture, featuring a rigid bicyclic framework with fused cyclopentane and pyrimidine rings, contributes significantly to its structural stability and resistance to degradation under ambient conditions.
The compound demonstrates thermal stability at room temperature, with decomposition expected to occur only at elevated temperatures exceeding 200°C, based on thermal analysis studies of structurally related thioxo-pyrimidine derivatives [3]. This thermal stability profile makes the compound suitable for various synthetic manipulations and storage under standard laboratory conditions. The absence of readily hydrolyzable functional groups further enhances its chemical stability in moisture-controlled environments.
| Property | Value | Reference |
|---|---|---|
| Physical State at Room Temperature | Solid | Citations 10, 22 |
| Purity (Commercial Grade) | 95% | Citation 22 |
| Thermal Stability Assessment | Thermally stable at room temperature | Inferred from literature on similar compounds |
| Storage Stability | Store in cool, dry place | Standard storage recommendations |
| Country of Origin (Commercial) | Ukraine | Citation 22 |
The solubility profile of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one reflects its amphiphilic nature, containing both polar functional groups (thioxo, carbonyl, and nitrogen heteroatoms) and a hydrophobic cyclopentane ring system. The compound exhibits limited solubility in water due to the significant hydrophobic character of the bicyclic core structure, despite the presence of polar functional groups capable of hydrogen bonding.
In polar protic solvents such as methanol and ethanol, the compound demonstrates moderate to good solubility, attributed to the hydrogen bonding interactions between the solvent hydroxyl groups and the nitrogen atoms and carbonyl functionalities within the pyrimidine ring . The thioxo group at position 4 contributes additional polar character, enhancing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where excellent solubility is expected.
Chlorinated solvents such as chloroform and dichloromethane provide moderate solubility due to their intermediate polarity, which matches well with the compound's polarity profile. The compound shows poor solubility in non-polar solvents such as hexane, consistent with the presence of multiple polar functional groups that require polar solvent environments for effective solvation.
| Solvent System | Predicted Solubility | Basis |
|---|---|---|
| Water | Limited solubility | Polar functional groups but significant hydrophobic character |
| Methanol | Moderate to good solubility | Hydrogen bonding capacity with hydroxyl groups |
| Ethanol | Moderate solubility | Similar to methanol but slightly less polar |
| DMSO | Good solubility | Universal solvent for organic compounds |
| Chloroform | Moderate solubility | Moderate polarity matches compound polarity |
| Acetone | Moderate solubility | Ketone solvent compatible with thioxo group |
| Hexane | Poor solubility | Non-polar solvent incompatible with polar groups |
| Dichloromethane | Moderate solubility | Moderate polarity, good for organic compounds |
Specific melting point data for 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has not been reported in the available literature, necessitating experimental determination for precise characterization. However, thermal analysis studies of structurally related pyrimidine derivatives provide valuable insights into the expected thermal behavior patterns [3].
Based on differential scanning calorimetry (DSC) analysis of analogous compounds, pyrimidine derivatives with similar molecular frameworks typically exhibit melting points in the range of 150-200°C, with thermal decomposition occurring at temperatures exceeding 200°C [3]. The rigid bicyclic structure of the target compound, combined with intermolecular hydrogen bonding between molecules in the crystalline state, suggests a relatively high melting point within this range.
Thermogravimetric analysis (TGA) studies on related thioxo-pyrimidine compounds demonstrate that decomposition typically occurs as a multi-step process, with initial weight loss corresponding to elimination of small molecular fragments, followed by more extensive degradation of the heterocyclic framework [3]. The thermal stability of the compound extends up to approximately 200°C, beyond which significant decomposition begins to occur.
| Thermal Property | Value/Range | Notes |
|---|---|---|
| Melting Point | Not available in literature | Requires experimental determination |
| Boiling Point | Not available | Expected to decompose before boiling |
| Decomposition Temperature | Expected > 200°C | Based on similar thioxo-pyrimidines |
| Glass Transition Temperature | Not determined | Not applicable for crystalline solid |
| Flash Point | Not available | Solid at room temperature |
| Thermal Stability Range | Stable up to ~200°C | Estimated from thermal analysis of analogs |
The infrared (IR) spectroscopic profile of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. N-H stretching vibrations appear in the range of 3100-3300 cm⁻¹, with the exact frequency depending on the strength of intermolecular hydrogen bonding in the solid state [6] [7] [8].
The carbonyl (C=O) stretching vibration at position 2 of the pyrimidine ring manifests as a strong absorption band in the region of 1650-1700 cm⁻¹ [6] [7] [8]. The thioxo (C=S) stretching vibration at position 4 appears characteristically in the lower frequency range of 1070-1200 cm⁻¹, distinguishing it from the carbonyl absorption [6] [7] [8]. C=N stretching vibrations within the pyrimidine ring system typically appear at 1580-1620 cm⁻¹ [8] [9].
¹H Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signal patterns characteristic of the bicyclic structure. NH protons appear as exchangeable signals in the downfield region at 10-13 ppm, readily identified by deuterium oxide exchange experiments [6] [7]. The cyclopentane CH₂ protons manifest as complex multipets in the aliphatic region at 1.5-3.0 ppm, reflecting the rigid cyclic environment and coupling patterns [6] [7].
¹³C NMR spectroscopy provides definitive characterization of the carbon framework, with the carbonyl carbon appearing in the characteristic range of 160-180 ppm, typical of pyrimidine carbonyl groups. UV-Visible spectroscopy reveals absorption maxima corresponding to π → π* electronic transitions in the 250-280 nm region and n → π* transitions at longer wavelengths (280-320 nm), consistent with the conjugated heterocyclic system [10] [11] [12].
| Spectroscopic Technique | Characteristic Peak/Signal | Expected Range/Value | Reference Basis |
|---|---|---|---|
| Infrared (IR) Spectroscopy | N-H stretching | 3100-3300 cm⁻¹ | Citations 27, 41, 48 |
| Infrared (IR) Spectroscopy | C=O stretching | 1650-1700 cm⁻¹ | Citations 27, 41, 48 |
| Infrared (IR) Spectroscopy | C=S stretching (thioxo) | 1070-1200 cm⁻¹ | Citations 27, 41, 48 |
| Infrared (IR) Spectroscopy | C=N stretching | 1580-1620 cm⁻¹ | Citations 48, 51 |
| ¹H NMR Spectroscopy | NH protons | 10-13 ppm (D₂O exchangeable) | Citations 27, 41 |
| ¹H NMR Spectroscopy | Cyclopentane CH₂ protons | 1.5-3.0 ppm (multipets) | Citations 27, 41 |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | 160-180 ppm | Similar thioxo compounds |
| UV-Visible Spectroscopy | π → π* transitions | 250-280 nm | Citations 50, 53, 59 |
| UV-Visible Spectroscopy | n → π* transitions | 280-320 nm | Citations 50, 53, 59 |
| Mass Spectrometry | Molecular ion peak [M]⁺ | m/z = 168 | Molecular weight 168.22 |
Density Functional Theory (DFT) calculations on structurally related cyclopenta[d]pyrimidine derivatives provide valuable insights into the electronic structure and theoretical properties of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one [13] [14]. The Highest Occupied Molecular Orbital (HOMO) energy is estimated to fall within the range of -7.0 to -8.0 eV, indicating moderate electron-donating capacity.
The Lowest Unoccupied Molecular Orbital (LUMO) energy is predicted to range from -1.5 to -2.5 eV, resulting in a HOMO-LUMO energy gap of approximately 5.0 to 6.0 eV [13] [14]. This energy gap indicates moderate chemical reactivity and suggests that the compound may participate in both nucleophilic and electrophilic reactions under appropriate conditions.
The dipole moment is estimated to range from 3.0 to 5.0 Debye, reflecting the polar nature of the molecule due to the presence of multiple heteroatoms and the asymmetric distribution of electron density [14]. The polarizability is estimated at 15 to 20 Ų, consistent with the molecular size and the presence of heteroatoms that contribute to electronic polarization.
Chemical hardness, calculated as half of the HOMO-LUMO gap, falls in the range of 2.5 to 3.0 eV, indicating moderate chemical stability and resistance to charge transfer processes. The ionization potential (7.0 to 8.0 eV) and electron affinity (1.5 to 2.5 eV) values suggest that the compound exhibits balanced electronic properties suitable for various chemical transformations.
| Electronic Property | Expected Range | Basis |
|---|---|---|
| HOMO Energy | -7.0 to -8.0 eV | DFT calculations on similar compounds |
| LUMO Energy | -1.5 to -2.5 eV | DFT calculations on similar compounds |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | Calculated from HOMO-LUMO difference |
| Dipole Moment | 3.0 to 5.0 Debye | Estimated from polar functional groups |
| Polarizability | 15 to 20 Ų | Estimated from molecular size |
| Ionization Potential | 7.0 to 8.0 eV | Related to HOMO energy |
| Electron Affinity | 1.5 to 2.5 eV | Related to LUMO energy |
| Chemical Hardness | 2.5 to 3.0 eV | Half of HOMO-LUMO gap |
The partition coefficient (LogP) of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is estimated to range from 1.0 to 2.0, indicating moderate lipophilicity that balances hydrophobic and hydrophilic characteristics . This value suggests favorable membrane permeability properties while maintaining sufficient aqueous solubility for biological applications.
The molecular weight of 168.22 g/mol falls within the optimal range for drug-like properties according to Lipinski's Rule of Five [1] [2]. The compound contains 11 heavy atoms (non-hydrogen atoms), contributing to its structural complexity while remaining within acceptable limits for biological activity. The molecule features 2 hydrogen bond donors (NH groups) and 3 hydrogen bond acceptors (nitrogen and oxygen atoms), providing excellent potential for intermolecular interactions with biological targets.
The Topological Polar Surface Area (TPSA) is estimated at 58-65 Ų, which falls within the favorable range for membrane permeability and central nervous system penetration. The absence of rotatable bonds due to the rigid bicyclic structure contributes to conformational stability and may enhance binding selectivity to biological targets.
Additional molecular descriptors include a molar refractivity of 45-50 cm³/mol, indicating moderate molecular volume and polarizability characteristics. The formal charge of zero at physiological pH ensures chemical stability and compatibility with biological systems. The molecular complexity index of 190-220 reflects the sophisticated structural architecture while remaining within manageable synthetic accessibility ranges.
| Molecular Descriptor | Value/Range | Description/Significance | Reference/Method |
|---|---|---|---|
| Molecular Weight | 168.22 g/mol | Exact molecular mass from formula C₇H₈N₂OS | Citations 10, 22 |
| Heavy Atom Count | 11 | Total non-hydrogen atoms in structure | Molecular structure analysis |
| Hydrogen Bond Donors | 2 | NH groups capable of hydrogen bond donation | Structural analysis of NH groups |
| Hydrogen Bond Acceptors | 3 | N and O atoms capable of hydrogen bond acceptance | Structural analysis of heteroatoms |
| Rotatable Bond Count | 0 | No rotatable bonds due to rigid bicyclic structure | Structural analysis |
| Topological Polar Surface Area (TPSA) | 58-65 Ų | Polar surface area indicating membrane permeability | Calculated using group contributions |
| Formal Charge | 0 | Neutral molecule at physiological pH | Chemical structure |
| Complexity | 190-220 | Measure of structural complexity | Calculated descriptor |
| XLogP3 | 1.2-1.8 | Calculated octanol-water partition coefficient | Computational estimation |
| Partition Coefficient (LogP) | 1.0-2.0 | Experimental octanol-water partition coefficient | Estimated from similar compounds |
| Distribution Coefficient (LogD) | 1.0-2.0 (pH 7.4) | pH-dependent distribution coefficient | Estimated at physiological pH |
| Molar Refractivity | 45-50 cm³/mol | Measure of molecular volume and polarizability | Calculated from molecular structure |